![molecular formula C12H19NO5 B2498184 Methyl (2R,4S)-1-Boc-4-methyl-5-oxo-pyrrolidine-2-carboxylate CAS No. 879374-48-8](/img/structure/B2498184.png)
Methyl (2R,4S)-1-Boc-4-methyl-5-oxo-pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,4S)-1-Boc-4-methyl-5-oxo-pyrrolidine-2-carboxylate is a pyrrolidine derivative characterized by the presence of a Boc-protected amine, a methyl ester functionality, and a ketone group. Such molecules are often used as building blocks in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multi-step organic reactions, including catalytic processes and the use of protecting groups to control reactivity and selectivity. For example, the synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction illustrates the complexity and efficiency of modern synthetic methods (Galenko et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized using X-ray crystallography, NMR spectroscopy, and computational methods. For example, studies on similar compounds have utilized single-crystal X-ray diffraction to determine stereochemistry and molecular conformation (Nural et al., 2018).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in various chemical reactions, including acylation, cycloaddition, and nucleophilic substitution, highlighting their versatility as synthetic intermediates. For instance, acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids showcases the functional group transformations applicable to these compounds (Jones et al., 1990).
Scientific Research Applications
Chiral Resolving Agents
Methyl (2R,4S)-1-Boc-4-methyl-5-oxo-pyrrolidine-2-carboxylate and related compounds have been explored as chiral resolving agents. For instance, (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acids were prepared and utilized as chiral discriminating agents, aiding in the chromatographic separation of diastereomeric amides and esters. Furthermore, these compounds showed potential in the enantioselective reduction of prochiral imines (Piwowarczyk et al., 2008).
Synthesis of Heterocyclic Compounds
The compound and its derivatives have been instrumental in synthesizing various heterocyclic compounds. For instance, α-amino acid-derived enaminones were used in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other functionalized heterocycles. These pyrrole derivatives have been noted for their stability and potential for further chemical modifications (Grošelj et al., 2013).
Catalytic Synthesis
The compound has been used in catalytic processes to create functionally diverse pyrroles. For example, a palladium iodide-catalyzed carbonylative approach was employed to generate functionalized pyrrole derivatives. This process proved versatile, allowing the synthesis of highly functionalized pyrrole derivatives in a single step (Gabriele et al., 2012).
Organocatalysis
The compound has been part of novel organocatalysis approaches. Specifically, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, derived from the compound, served as a new organocatalyst type, showing high catalytic activity in asymmetric Michael reactions of cyclohexanone and nitroolefins (Syu et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLCHNBFNGFDSD-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R,4S)-1-Boc-4-methyl-5-oxo-pyrrolidine-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.